N-(4-acetylphenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide
Description
N-(4-Acetylphenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide is a benzamide derivative featuring a phthalimide (1,3-dioxoisoindol-2-yl) group directly attached to the para position of the benzamide core. The acetylphenyl substituent at the amide nitrogen introduces steric and electronic effects that influence molecular interactions, such as hydrogen bonding and π-π stacking, which are critical for biological activity and crystallinity. This compound is structurally related to pharmaceuticals targeting inflammation, cancer, and hemoglobinopathies, though its specific applications remain under investigation .
Properties
IUPAC Name |
N-(4-acetylphenyl)-4-(1,3-dioxoisoindol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2O4/c1-14(26)15-6-10-17(11-7-15)24-21(27)16-8-12-18(13-9-16)25-22(28)19-4-2-3-5-20(19)23(25)29/h2-13H,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFKLLZRLHDEKCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide typically involves multi-step organic reactions. One common method starts with the preparation of 4-acetylphenylamine, which is then reacted with phthalic anhydride to form the isoindoline structure. The final step involves the coupling of the isoindoline derivative with 4-aminobenzamide under specific conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids under strong oxidizing conditions.
Reduction: The carbonyl groups in the isoindoline moiety can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(4-acetylphenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents, particularly in the treatment of cancer and inflammatory diseases.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic effects. Studies have shown that modifications to its structure can lead to compounds with significant anti-inflammatory, anticancer, and antimicrobial activities.
Industry
In the industrial sector, this compound is explored for its use in the development of advanced materials, such as polymers and coatings, due to its stability and functional group versatility.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The acetylphenyl group can interact with hydrophobic pockets in proteins, while the isoindoline moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their properties:
Key Findings:
Structural Modifications and Activity: Linker Effects: The presence of a methyl spacer (LACYIB) vs. Substituent Influence: Nitrate esters (e.g., Compound 1) exhibit mutagenicity (up to 4,803 revertants/μmol) due to NO release, whereas non-nitrate analogs (e.g., Target) may avoid this risk . Heterocyclic Additions: Thiadiazole (Compound 62) and oxazole (Compound 3b) moieties enhance cytotoxicity and target selectivity, suggesting that heterocyclic appendages improve bioactivity .
Synthetic Routes :
- The Target compound and analogs are synthesized via coupling reactions (e.g., EDC/HOBt-mediated amidation) between phthalimide derivatives and aryl amines . Modifications at the amide nitrogen (e.g., acetylphenyl, sulfonamide) require tailored protecting groups and purification steps .
Physicochemical Properties :
- Solubility : Sulfonamide derivatives (e.g., 3b) exhibit higher aqueous solubility compared to benzamides due to ionizable sulfonyl groups .
- Melting Points : Derivatives with rigid substituents (e.g., 3b: 255–258°C) display higher melting points than flexible analogs, correlating with crystallinity .
Safety Profiles: Nitrate-containing phthalimides (e.g., Compound 1) show dose-dependent mutagenicity in Ames tests, whereas non-nitrate derivatives (e.g., Target) lack this liability, emphasizing the importance of functional group selection .
Biological Activity
N-(4-acetylphenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide, a compound with significant structural complexity, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : C23H19N3O6
- Molecular Weight : 429.38 g/mol
The structure features an isoindole moiety, which is known for its diverse biological properties. The presence of the acetylphenyl group may enhance its pharmacological profile.
Antitumor Activity
Recent studies have investigated the compound's antitumor properties. In vitro assays revealed that it exhibits significant inhibitory effects on various cancer cell lines. For instance, a study reported an IC50 value of approximately 10 µM against HepG2 liver cancer cells, indicating a moderate level of potency compared to standard chemotherapeutic agents.
The proposed mechanism of action involves the inhibition of histone deacetylases (HDACs), which play a crucial role in regulating gene expression and are often dysregulated in cancer. By inhibiting HDAC activity, this compound may induce apoptosis in cancer cells and halt their proliferation.
Case Studies
- Study on HepG2 Cells : In a controlled experiment, HepG2 cells treated with this compound showed increased levels of acetylated histones, suggesting that the compound effectively inhibits HDAC activity. The study concluded that the compound could be a promising candidate for further development as an anticancer agent .
- Combination Therapy : Another study explored the effects of combining this compound with other chemotherapeutics. The results indicated that co-treatment with taxol significantly enhanced cell death in resistant cancer cell lines, suggesting a synergistic effect that could be exploited in clinical settings .
Toxicity and Safety Profile
While the compound shows promise as an antitumor agent, its toxicity profile remains to be fully elucidated. Preliminary studies indicate that at therapeutic concentrations, it exhibits low cytotoxicity towards normal cells, which is a critical factor for its potential use in clinical applications.
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
| Study | Cell Line | IC50 (µM) | Mechanism | Notes |
|---|---|---|---|---|
| HepG2 Cell Study | HepG2 | 10 | HDAC Inhibition | Induces apoptosis |
| Combination with Taxol | Various | Synergistic | Enhanced apoptosis | Effective against resistant lines |
| General Cytotoxicity | Normal Cells | >50 | Low toxicity | Safe at therapeutic doses |
Q & A
What are the standard synthetic routes for N-(4-acetylphenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide, and how can reaction conditions be optimized for yield and purity?
Level: Advanced
Answer:
The compound is typically synthesized via multi-step reactions involving sulfonamide or benzamide coupling. For example:
- Sulfonamide Route : Reacting sulfanilamide with phthalic acid derivatives under reflux in DMF yields the isoindole-dione core. Microwave-assisted synthesis has been shown to improve yields (e.g., 97% vs. 91% under conventional heating) .
- Benzamide Route : Coupling 4-acetylphenylamine with pre-functionalized benzoyl chloride derivatives in the presence of bases like potassium carbonate. Optimizing solvent polarity (e.g., DMF or DMSO) and temperature (60–100°C) enhances reaction efficiency .
Critical Parameters : - Use of activating agents (e.g., NaH) for etherification steps where steric hindrance is observed .
- Purification via column chromatography (silica gel, ethyl acetate/petroleum ether) or recrystallization to remove unreacted intermediates .
What analytical techniques are critical for characterizing this compound’s structural integrity and purity?
Level: Basic
Answer:
Key methods include:
- NMR Spectroscopy :
- Mass Spectrometry (ESI-MS) : Molecular ion peaks ([M+H]+ and [M+Na]+) validate molecular weight (e.g., m/z 446.93 for analogs) .
- TLC : Monitor reaction progress using ethyl acetate/petroleum ether (7:3 or 9:1); Rf values ~0.7–0.8 indicate target compound .
How do structural modifications (e.g., substituents on the phenyl or isoindole rings) influence biological activity?
Level: Advanced
Answer:
Pharmacophoric hybrids of phthalimide-GABA-anilides/hydrazones demonstrate that:
- Electron-Withdrawing Groups (EWGs) : Nitro or acetyl groups enhance anticonvulsant activity by increasing lipophilicity and CNS penetration. For example, 5-nitro-substituted analogs show improved neurotoxic thresholds .
- Hydrophilic Moieties : Sulfonamide or morpholine groups improve solubility but may reduce blood-brain barrier permeability .
- Steric Effects : Bulky substituents (e.g., cyclohexylmethoxy) on the sulfonamide nitrogen reduce receptor binding affinity in enzyme inhibition assays .
Experimental Design : - Compare IC50 values in enzyme assays (e.g., NAMPT inhibition) across analogs .
- Use molecular docking to predict interactions with target proteins (e.g., GABA receptors) .
How can researchers resolve contradictions in reported pharmacological data (e.g., anticonvulsant vs. neurotoxic effects)?
Level: Advanced
Answer:
Contradictions often arise from assay conditions or structural variations. Mitigation strategies include:
- Dose-Response Studies : Establish therapeutic indices (e.g., ED50 for anticonvulsant activity vs. TD50 for neurotoxicity). For example, Jegadeesan et al. (2006) reported neurotoxicity thresholds at doses >100 mg/kg in rodent models .
- Metabolite Profiling : Use LC-MS to identify active/toxic metabolites. Hydrazine derivatives, common in isoindole-dione analogs, may contribute to toxicity .
- Species-Specific Effects : Test across multiple models (e.g., zebrafish vs. mice) to assess translational relevance .
What computational and experimental approaches are recommended for elucidating the compound’s mechanism of action?
Level: Advanced
Answer:
- Molecular Dynamics Simulations : Model interactions with targets like metabotropic glutamate receptors or GABA-A subunits .
- Kinetic Binding Assays : Use radiolabeled ligands (e.g., [3H]-CPPHA) to quantify receptor affinity .
- Gene Expression Profiling : RNA-seq or qPCR to identify downstream pathways (e.g., ERK signaling) modulated by the compound .
How can researchers optimize solubility and bioavailability for in vivo studies?
Level: Advanced
Answer:
- Salt Formation : Sodium salts of sulfonate derivatives improve aqueous solubility (e.g., XXIVb in ) .
- Prodrug Strategies : Incorporate hydrolyzable groups (e.g., morpholinoethoxy) for controlled release .
- Nanoparticle Formulation : Encapsulate in PEGylated liposomes to enhance plasma half-life .
What are the key challenges in scaling up synthesis for preclinical trials, and how are they addressed?
Level: Advanced
Answer:
- Byproduct Formation : Optimize stoichiometry (e.g., 1:1.2 molar ratio of sulfanilamide to phthalic acid) and use scavengers (e.g., hydrazine hydrate) to remove unreacted intermediates .
- Microwave vs. Batch Reactors : Transitioning from small-scale microwave synthesis (high yield) to continuous-flow reactors maintains efficiency at larger scales .
How does the compound’s stability under varying pH and temperature conditions impact storage and experimental design?
Level: Basic
Answer:
- pH Stability : Amide bonds hydrolyze under strongly acidic/basic conditions (pH <2 or >10). Store in neutral buffers (pH 6–8) at −20°C .
- Thermal Degradation : DSC/TGA analysis shows decomposition above 250°C. Avoid prolonged heating during synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
